molecular formula C6H6BrN3O3 B12665003 Imidazo(2,1-b)oxazole, 2-(bromomethyl)-2,3-dihydro-6-nitro- CAS No. 127692-17-5

Imidazo(2,1-b)oxazole, 2-(bromomethyl)-2,3-dihydro-6-nitro-

Cat. No.: B12665003
CAS No.: 127692-17-5
M. Wt: 248.03 g/mol
InChI Key: PDWWZOLSINWCMB-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)oxazole, 2-(bromomethyl)-2,3-dihydro-6-nitro- is a heterocyclic compound that features a fused imidazole and oxazole ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the bromomethyl and nitro groups further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(2,1-b)oxazole, 2-(bromomethyl)-2,3-dihydro-6-nitro- typically involves the reaction of 2-nitroimidazole with a bromomethyl derivative under basic conditions. One common method employs potassium carbonate as a base and dimethylformamide as a solvent. The reaction proceeds via an initial N-alkylation of the imidazole substrate, followed by base-promoted deprotonation and intramolecular cyclization to form the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Cyclization: Strong bases like sodium hydride or potassium tert-butoxide in

Properties

CAS No.

127692-17-5

Molecular Formula

C6H6BrN3O3

Molecular Weight

248.03 g/mol

IUPAC Name

2-(bromomethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C6H6BrN3O3/c7-1-4-2-9-3-5(10(11)12)8-6(9)13-4/h3-4H,1-2H2

InChI Key

PDWWZOLSINWCMB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CBr

Origin of Product

United States

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